molecular formula C15H12ClN5O2 B8328461 3-(2-Aminopyrimidin-4-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid

3-(2-Aminopyrimidin-4-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8328461
M. Wt: 329.74 g/mol
InChI Key: DORKDIOEJGBLFR-UHFFFAOYSA-N
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Description

3-(2-Aminopyrimidin-4-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H12ClN5O2 and its molecular weight is 329.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

5-(2-aminopyrimidin-4-yl)-2-(5-chloro-2-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H12ClN5O2/c1-8-2-3-9(16)6-12(8)21-13(14(22)23)7-11(20-21)10-4-5-18-15(17)19-10/h2-7H,1H3,(H,22,23)(H2,17,18,19)

InChI Key

DORKDIOEJGBLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C3=NC(=NC=C3)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 1-(5-chloro-2-methylphenyl)-3-[(2E)-3-(dimethylamino)prop-2-enoyl]-1H-pyrazole-5-carboxylate (260 mg, 0.72 mmol) in DMF (4 mL), guanidine carbonate (130 mg, 0.72 mmol) was added. The mixture was heated at 110° C. overnight under efficient stirring. The resulting mixture was concentrated, dissolved in MeOH (0.5 mL) and THF (0.5 mL) and treated with NaOH 1N (0.5 mL). After 1 h the mixture was concentrated, dissolved in water and washed with AcOEt. To the aqueous phase cooled to 5° C., a saturated solution of citric acid was added under stirring. The resulting precipitate was collected by filtration to give the title compound (156 mg, 65%).
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
65%

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